2-(Bromomethyl)benzene-1,4-diol
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Overview
Description
2-(Bromomethyl)benzene-1,4-diol, also known by its IUPAC name, is a compound with the molecular formula C7H7BrO2 It is a derivative of benzene, featuring a bromomethyl group and two hydroxyl groups positioned at the 1 and 4 locations on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzene-1,4-diol typically involves the bromination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where a bromine cation is introduced to the benzene ring. This reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar bromination techniques. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)benzene-1,4-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of benzene-1,4-diol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of hydroxymethylbenzene derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of benzene-1,4-diol.
Scientific Research Applications
2-(Bromomethyl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)benzene-1,4-diol involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,4-diol: Lacks the bromomethyl group, making it less reactive in substitution reactions.
2-(Chloromethyl)benzene-1,4-diol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
2-(Methyl)benzene-1,4-diol: Lacks the halogen atom, resulting in different chemical behavior.
Properties
Molecular Formula |
C7H7BrO2 |
---|---|
Molecular Weight |
203.03 g/mol |
IUPAC Name |
2-(bromomethyl)benzene-1,4-diol |
InChI |
InChI=1S/C7H7BrO2/c8-4-5-3-6(9)1-2-7(5)10/h1-3,9-10H,4H2 |
InChI Key |
RWVDJHFUELVYHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CBr)O |
Origin of Product |
United States |
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